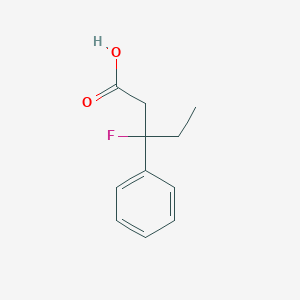

3-Fluoro-3-phenylpentanoicacid

Description

Contemporary Significance of Fluorine in Organic Synthesis and Biomedical Science

Fluorine, the most electronegative element, plays a crucial role in modern organic synthesis and biomedical science. acs.orgchinesechemsoc.org Its unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in the design of new molecules with enhanced properties. acs.orgchinesechemsoc.orgmdpi.com The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics, including metabolic stability, lipophilicity, and permeability. chinesechemsoc.orgmdpi.combohrium.com

In the pharmaceutical industry, approximately 20% of all marketed drugs contain at least one fluorine atom. chinesechemsoc.orgcas.cn The incorporation of fluorine can lead to improved drug efficacy, reduced metabolic degradation, and enhanced binding affinity to target proteins. mdpi.combohrium.com Fluorinated compounds are also widely used in agrochemicals, with about 50% of registered agrochemicals in the last two decades containing fluorine. chinesechemsoc.orgcas.cn Furthermore, the fluorine-18 (B77423) isotope is a key component in positron emission tomography (PET) imaging, a non-invasive diagnostic tool. chinesechemsoc.orgcas.cn

The demand for novel and efficient methods for introducing fluorine into organic molecules has driven significant advancements in organofluorine chemistry. chinesechemsoc.orgcas.cn These methods aim to be safe, cost-effective, and environmentally friendly while offering high selectivity and functional group tolerance. cas.cn

Overview of Alpha- and Beta-Fluorinated Carboxylic Acids in Chemical Research

Alpha- and beta-fluorinated carboxylic acids are important classes of organofluorine compounds with diverse applications in chemical research. The position of the fluorine atom relative to the carboxylic acid group significantly influences the molecule's reactivity and properties.

Alpha-Fluorinated Carboxylic Acids:

The synthesis of α-fluorocarboxylic acids can be challenging due to the potential for elimination and rearrangement reactions during nucleophilic fluorination. nih.gov However, electrophilic fluorination methods have been developed to overcome these issues. nih.gov One such method involves the conversion of carboxylic acids or their corresponding esters into ketene (B1206846) acetals, which then react with an electrophilic fluorine source like acetyl hypofluorite (B1221730) to yield the α-fluoro derivatives. nih.gov This approach has been successfully applied to the synthesis of compounds like α-fluoroibuprofen. nih.gov Another strategy involves the direct fluorination of silyl (B83357) ketene acetals, derived from α-arylcarboxylic acids, using reagents like Selectfluor®. researchgate.net

Beta-Fluorinated Carboxylic Acids:

The direct β-C(sp³)–H fluorination of free carboxylic acids represents a significant advancement in synthetic methodology. chemrxiv.org This approach avoids the need for pre-functionalization of the substrate, which is often a requirement in traditional synthetic routes. chemrxiv.org Palladium-catalyzed methods have been developed for the enantioselective fluorination of C(sp³)–H bonds at the β-position of carboxylic acids, utilizing transient directing groups. beilstein-journals.org Silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids offers another route to producing alkyl fluorides under mild conditions in aqueous solutions. beilstein-journals.org

The development of these synthetic strategies has expanded the accessibility and utility of α- and β-fluorinated carboxylic acids for various applications, including their use as building blocks in the synthesis of more complex molecules and for studying the effects of fluorination on biological systems. nih.govchemrxiv.orgbeilstein-journals.org

Structural Context of 3-Fluoro-3-phenylpentanoic Acid within the Class of Phenyl-Substituted Fluoroalkanoic Acids

3-Fluoro-3-phenylpentanoic acid belongs to the class of phenyl-substituted fluoroalkanoic acids. Its structure consists of a pentanoic acid backbone with a fluorine atom and a phenyl group both attached to the third carbon atom. This specific arrangement of functional groups confers distinct chemical properties to the molecule.

The presence of the phenyl group at the 3-position is a key structural feature. Research on related compounds, such as 4-amino-5-fluoro-3-phenylpentanoic acid, has shown that the phenyl substituent can influence the molecule's interaction with biological targets. nih.gov For instance, the incorporation of a phenyl group at the 3-position of 4-amino-5-fluoropentanoic acid resulted in selective inhibition of GABA aminotransferase over L-glutamic acid decarboxylase. nih.gov This suggests that the phenyl ring plays a significant role in the binding and selectivity of these molecules.

The fluorine atom at the tertiary carbon center also contributes to the compound's unique characteristics. The synthesis of such structures can be challenging, and various synthetic methods have been explored for the introduction of fluorine at specific positions in aliphatic chains. beilstein-journals.orgcdnsciencepub.com

Table 1: Structural Comparison of Phenyl-Substituted Fluoroalkanoic Acids

| Compound Name | Structure | Key Features |

| 3-Fluoro-3-phenylpentanoic acid |  | Fluorine and phenyl group on the same tertiary carbon. |

| 4-Amino-5-fluoro-3-phenylpentanoic acid |  | Phenyl group at C3, fluorine at C5, and an amino group at C4. nih.govontosight.ai |

| α-Fluorophenylacetic acid |  | Fluorine and phenyl group on the α-carbon. cdnsciencepub.com |

| 3-Phenylpentanoic acid |  | Phenyl group at C3, no fluorine. fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

3-fluoro-3-phenylpentanoic acid |

InChI |

InChI=1S/C11H13FO2/c1-2-11(12,8-10(13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |

InChI Key |

VXTDUFYMGOROPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)(C1=CC=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 3 Phenylpentanoic Acid and Analogous Structures

Strategies for Geminal and Vicinal Fluorination of Carboxylic Acid Derivatives

The selective incorporation of fluorine at positions proximal to a carboxyl group can be achieved through several strategic approaches. These methods primarily involve the generation of a nucleophilic carbon center that can react with an electrophilic fluorine source, or the direct functionalization of C-H bonds.

Electrophilic Fluorination Protocols

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. These methods typically involve the reaction of an enolate or its equivalent, derived from a carboxylic acid derivative, with a reagent that serves as an electrophilic source of fluorine ("F+").

Acetyl hypofluorite (B1221730) (AcOF) is a potent electrophilic fluorinating agent that can be prepared directly from fluorine gas. While highly reactive, it offers a pathway to α-fluorocarboxylic acids and their derivatives. The direct fluorination of carboxylic acids with AcOF is often challenging. However, a successful strategy involves the conversion of the carboxylic acid or its corresponding ester into a silyl (B83357) ketene (B1206846) acetal (B89532). This enol derivative then readily reacts with acetyl hypofluorite to yield the α-fluorinated product. nih.govnih.gov

This approach is particularly advantageous for the synthesis of α- and β-branched α-fluorocarboxylic acid derivatives, which can be difficult to prepare using nucleophilic fluorination methods due to competing elimination and rearrangement reactions. nih.govnih.gov The reactions are typically fast, making this method suitable for the incorporation of fluorine isotopes like ¹⁸F for applications in positron emission tomography (PET). nih.govnih.gov For the synthesis of a compound like 3-fluoro-3-phenylpentanoic acid, this method would be more applicable to the synthesis of an isomer, 2-fluoro-3-phenylpentanoic acid, by fluorinating the α-position.

Table 1: Examples of Oxidative Fluorination with Acetyl Hypofluorite

| Substrate | Product | Yield (%) | Reference |

| Silyl ketene acetal of Ibuprofen | α-Fluoroibuprofen | Good | nih.gov |

| Silyl ketene acetal of methyl 3,3,3-triphenylpropionate | Methyl 2-fluoro-3,3,3-triphenylpropionate | Good | nih.gov |

Selectfluor®, a commercially available, stable, and user-friendly electrophilic fluorinating agent, is widely used for the introduction of fluorine into organic molecules. A robust method for the synthesis of α-fluoro-α-arylcarboxylic acids involves the direct fluorination of silyl ketene acetals with Selectfluor®. researchgate.net

The process begins with the formation of a bis-silyl ketene acetal from the corresponding α-arylcarboxylic acid using a strong base such as lithium hexamethyldisilazide (LiHMDS) and a silylating agent like tert-butyldimethylsilyl chloride (TBSCl). The resulting silyl ketene acetal is then directly treated with Selectfluor® to afford the α-fluoro-α-arylcarboxylic acid in high yield. researchgate.net This methodology is attractive due to its operational simplicity, insensitivity to air and moisture, and the use of bench-stable reagents. researchgate.net Similar to the acetyl hypofluorite method, this approach would be suitable for synthesizing the 2-fluoro isomer of the target compound.

Table 2: Direct Fluorination of Silyl Ketene Acetals with Selectfluor®

| Substrate | Product | Yield (%) | Reference |

| Bis-silyl ketene acetal of Phenylacetic acid | α-Fluoro-phenylacetic acid | High | researchgate.net |

A distinct approach to fluorination involves the generation of an alkyl radical intermediate through a silver-catalyzed decarboxylation of a carboxylic acid, followed by trapping of the radical with a fluorine source. This method allows for the introduction of a fluorine atom at the position previously occupied by the carboxyl group.

This radical-based fluorination is efficiently catalyzed by silver nitrate (B79036) (AgNO₃) in an aqueous solution, using Selectfluor® as the fluorine atom transfer agent. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a practical method for the synthesis of a variety of alkyl fluorides. nih.govorganic-chemistry.org Secondary and tertiary alkyl carboxylic acids generally exhibit high reactivity in this transformation. organic-chemistry.org

The proposed mechanism involves a single electron transfer (SET) from the carboxylate to a high-valent silver species, followed by decarboxylation to generate an alkyl radical. This radical then abstracts a fluorine atom from an Ag(II)-F intermediate. nih.govorganic-chemistry.org To synthesize 3-fluoro-3-phenylpentanoic acid using this method, a suitable precursor would be a malonic acid derivative, such as 2-ethyl-2-phenylmalonic acid.

Table 3: Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids

| Substrate | Product | Catalyst | Fluorine Source | Yield (%) | Reference |

| Adamantanecarboxylic acid | 1-Fluoroadamantane | AgNO₃ | Selectfluor® | 85 | nih.gov |

| Cyclohexanecarboxylic acid | Fluorocyclohexane | AgNO₃ | Selectfluor® | 72 | nih.gov |

Transition-Metal-Catalyzed C-H Fluorination

The direct conversion of a C-H bond to a C-F bond represents a highly atom-economical and efficient strategy for fluorination. Transition-metal catalysis has been instrumental in the development of such transformations.

Palladium catalysis has enabled the direct and site-selective fluorination of unactivated β-C(sp³)-H bonds in aliphatic carboxylic acids. semanticscholar.orgchemrxiv.org This methodology provides a direct route to β-fluorinated carboxylic acids, a class of compounds that includes 3-fluoro-3-phenylpentanoic acid.

The reaction typically employs a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and an electrophilic fluorine source, often Selectfluor®. The carboxylic acid moiety of the substrate acts as a directing group, facilitating the cyclometalation step to form a five-membered palladacycle intermediate. iu.edu Subsequent oxidative addition of the fluorinating agent to the palladium center, followed by reductive elimination, furnishes the β-fluorinated product. iu.edu

The rational design of oxidizing reagents has been shown to be crucial for the success of this transformation. semanticscholar.org This approach has been successfully applied to a range of aliphatic amides and amino acid derivatives, demonstrating its potential for the synthesis of complex fluorinated molecules. iu.edu For the synthesis of 3-fluoro-3-phenylpentanoic acid, this method offers a direct route from the readily available 3-phenylpentanoic acid.

Table 4: Palladium-Mediated β-C(sp³)-H Fluorination

| Substrate Type | Catalyst | Fluorine Source | Key Features | Reference |

| Aliphatic Carboxylic Acids | Pd(OAc)₂ | Designed Oxidant/Fluorinating Agent | Direct fluorination of free carboxylic acids | semanticscholar.orgchemrxiv.org |

| Aliphatic Amides | Pd(OAc)₂ | Selectfluor® | Bidentate ligand-directed, high site- and diastereoselectivity | iu.edu |

Mechanistic Insights into Catalytic C-F Bond Formation

The catalytic formation of a carbon-fluorine (C-F) bond is a significant challenge in organic synthesis due to the high electronegativity of fluorine and the strength of the resulting bond. However, transition-metal-catalyzed methods have emerged as powerful tools for the selective introduction of fluorine into organic molecules, including structures analogous to 3-Fluoro-3-phenylpentanoic acid.

One of the primary mechanisms involves palladium catalysis. A general catalytic cycle for palladium-catalyzed nucleophilic fluorination begins with the oxidative addition of an aryl halide or triflate to a palladium(0) complex. This is followed by a ligand exchange with a fluoride (B91410) source to generate an arylpalladium(II) fluoride intermediate. The crucial and often challenging step is the C-F reductive elimination from this intermediate to form the aryl fluoride product and regenerate the palladium(0) catalyst nih.gov. The success of this final step is highly dependent on the nature of the supporting ligands on the palladium center. Bulky, electron-rich phosphine (B1218219) ligands have been shown to facilitate this reductive elimination nih.gov.

Another approach involves a Pd(II)/Pd(IV) catalytic cycle, particularly in C-H activation/fluorination reactions. In this mechanism, a Pd(II) complex first coordinates to a directing group on the substrate. This is followed by C-H activation to form a palladacycle. The resulting Pd(II) intermediate is then oxidized to a Pd(IV) species by an electrophilic fluorinating reagent. The final step is the C-F reductive elimination from the Pd(IV) center to yield the fluorinated product nih.gov.

Silver-catalyzed reactions also offer a viable route for C-F bond formation. For instance, the decarboxylative fluorination of aliphatic carboxylic acids can be achieved using a silver catalyst. A proposed mechanism involves the reaction of Ag(I) with an electrophilic fluorine source to generate a Ag(III)-F species. Single electron transfer then produces Ag(II)-F and a carboxyl radical, which subsequently undergoes decarboxylation to form an alkyl radical. The reaction of this radical with the Ag(II)-F species furnishes the final fluorinated product rsc.org.

Below is a table summarizing key aspects of these catalytic C-F bond formation mechanisms:

| Catalyst System | Key Intermediates | Crucial Step | Ligand/Additive Effects |

| Palladium(0)/Palladium(II) | Arylpalladium(II) fluoride | C-F Reductive Elimination | Bulky, electron-rich phosphine ligands are crucial. |

| Palladium(II)/Palladium(IV) | Palladacycle, Pd(IV)-F species | C-F Reductive Elimination from Pd(IV) | Directing groups on the substrate are often required. |

| Silver(I) | Ag(III)-F, Ag(II)-F, Alkyl radical | Fluorine transfer from Ag(II)-F to radical | An electrophilic fluorine source is necessary. |

Nucleophilic Fluorination Approaches and Challenges

Nucleophilic fluorination is a common strategy for the synthesis of organofluorine compounds. This approach involves the displacement of a leaving group by a fluoride ion. However, the application of nucleophilic fluorination to the synthesis of compounds like 3-Fluoro-3-phenylpentanoic acid presents several challenges.

One of the main difficulties is the poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, especially in hindered systems. The choice of the fluoride source is critical. Common reagents include potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with phase-transfer catalysts or crown ethers to enhance the solubility and reactivity of the fluoride ion.

For the synthesis of fluorinated carboxylic acids, direct fluorination of the corresponding α-hydroxy acid or a derivative is a potential route. However, the hydroxyl group is a poor leaving group and requires activation. Alternatively, a leaving group such as a tosylate or mesylate can be introduced at the desired position, followed by nucleophilic substitution with a fluoride source.

Challenges in nucleophilic fluorination include:

Low nucleophilicity of fluoride: The fluoride ion is heavily solvated in protic solvents, which reduces its nucleophilicity. Anhydrous conditions and polar aprotic solvents are often required.

Competing elimination reactions: The basicity of the fluoride ion can promote E2 elimination, leading to the formation of unsaturated byproducts.

Substrate accessibility: For a tertiary carbon center, as in 3-Fluoro-3-phenylpentanoic acid, SN2 reactions are sterically hindered, and SN1 pathways can be complicated by rearrangements and competing reactions.

Recent advancements have focused on the development of novel fluorinating reagents and catalytic systems to overcome these challenges. For example, the use of silver fluoride (AgF) in combination with a hypervalent iodine oxidant has been shown to facilitate the palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives with a nucleophilic fluoride source nih.gov.

Stereoselective and Enantioselective Synthesis of Fluorinated Carboxylic Acids

The introduction of a fluorine atom at a stereocenter adds a layer of complexity to the synthesis of fluorinated carboxylic acids. Controlling the stereochemistry is crucial, as different stereoisomers can exhibit distinct biological activities.

Chiral Auxiliaries and Catalyst-Controlled Fluorination

One effective strategy for stereoselective fluorination is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral fluorinated carboxylic acids, the auxiliary can be attached to the carboxylic acid group, and the fluorination can be performed on the resulting chiral amide or ester.

Catalyst-controlled fluorination offers an alternative and often more atom-economical approach. This method relies on a chiral catalyst to create a chiral environment around the substrate, thereby directing the approach of the fluorinating agent to one face of the molecule. Both metal-based catalysts and organocatalysts have been successfully employed for enantioselective fluorination reactions.

For instance, chiral isothiourea catalysts have been used for the direct α-fluorination of carboxylic acids with high yields and excellent enantioselectivities mdpi.com. The reaction proceeds through the activation of the carboxylic acid by the catalyst, followed by enantioselective fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

The table below provides examples of catalyst systems used in asymmetric fluorination:

| Catalyst Type | Substrate Class | Fluorinating Agent | Typical Enantioselectivity |

| Chiral Isothiourea | Carboxylic acids | NFSI | High (up to 99% ee) |

| Chiral Dicarboxylic Acid | Allylamine derivatives | Selectfluor | High |

| Chiral Phosphate (B84403) Anion | Indole derivatives | Electrophilic F source | High (up to 99% ee) |

Chemoenzymatic Routes to Enantiomerically Pure Fluoro-Hydroxy Acids

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. Enzymes, particularly lipases and dehydrogenases, can be used for the kinetic resolution of racemic mixtures of fluorinated compounds or for the stereoselective synthesis of chiral building blocks.

For example, a coupled enzymatic system using L-alanine dehydrogenase and L-lactate dehydrogenase has been described for the simultaneous synthesis of (S)-3-fluoroalanine and (R)-3-fluorolactic acid from a racemic starting material researchgate.net. While not directly producing a 3-fluoro-3-phenylpentanoic acid structure, this demonstrates the potential of enzymatic systems to generate chiral fluorinated acids.

Another approach involves the enzymatic hydrolysis of racemic esters of fluorinated carboxylic acids. Lipases can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.

Dynamic Kinetic Resolution in Fluoroalkylation Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer of the starting material princeton.edu.

In the context of fluoroalkylation, DKR can be applied to the synthesis of chiral β-fluoro amines, which are structurally related to fluorinated amino acids. For instance, a highly stereoselective nucleophilic monofluoromethylation of imines has been developed, where a chelated transition state enables chiral induction through the dynamic kinetic resolution of chiral α-fluoro carbanions cas.cn. This approach allows for the formation of a fluorinated carbon stereocenter with high stereocontrol.

For a DKR to be efficient, several conditions must be met:

The kinetic resolution step must be irreversible.

The rate of racemization of the starting material should be faster than or at least comparable to the rate of reaction of the faster-reacting enantiomer.

The resolution step should exhibit high enantioselectivity.

Construction of Phenyl-Substituted Pentanoic Acid Backbones

The synthesis of the core 3-phenylpentanoic acid backbone is a prerequisite for subsequent fluorination. Several synthetic routes can be envisioned for the construction of this scaffold.

One common approach is the Michael addition of a phenyl-containing nucleophile to an α,β-unsaturated pentenoate derivative. For example, a phenyl Grignard reagent or a phenylcuprate can add to ethyl pent-2-enoate in a conjugate fashion to introduce the phenyl group at the 3-position.

Alternatively, Friedel-Crafts type reactions can be employed. The reaction of an arene with 3-(furan-2-yl)propenoic acid derivatives in the presence of a Brønsted superacid like triflic acid (TfOH) can lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation mdpi.com. While this example uses a furan (B31954) ring, similar strategies could be adapted for the synthesis of 3-phenylpentanoic acid derivatives.

Another strategy involves the alkylation of a phenylacetic acid derivative. Deprotonation of ethyl phenylacetate (B1230308) with a strong base followed by reaction with an ethyl halide would lead to 2-phenylbutanoic acid derivatives. Further homologation would be required to obtain the pentanoic acid structure. A more direct route could involve the alkylation of a suitable enolate with a benzyl (B1604629) halide.

Conjugate Addition Reactions for Alkyl Chain Elongation

Conjugate addition, or Michael addition, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. rsc.orgsrce.hr This strategy is particularly relevant for the synthesis of 3-substituted pentanoic acid derivatives through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. pressbooks.pub

In the context of synthesizing analogs of 3-fluoro-3-phenylpentanoic acid, a plausible synthetic route involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For instance, the reaction of an ethylidene-substituted β-ketoester with a Gilman reagent (a lithium diorganocuprate) can be employed to introduce an alkyl group at the β-position. While other organometallic reagents like Grignard reagents and organolithium compounds tend to add directly to the carbonyl group, diorganocopper reagents are known for their propensity to undergo conjugate addition. pressbooks.pub

A general scheme for this approach is the reaction of a suitable α,β-unsaturated ester with a lithium diorganocuprate reagent (R₂CuLi). The choice of the 'R' group determines the alkyl chain to be introduced. For the synthesis of a pentanoic acid backbone, an ethyl group would be introduced.

The stereochemistry of the newly formed stereocenter can be controlled through the use of chiral auxiliaries or chiral catalysts. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters has been shown to proceed with high enantioselectivity, offering a pathway to enantiopure β-substituted esters. organic-chemistry.org The use of chiral ligands, such as ferrocenyl diphosphines, can effectively control the stereochemical outcome of the reaction. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Esters

| Entry | Grignard Reagent | α,β-Unsaturated Ester | Catalyst System | Yield (%) | Enantiomeric Excess (%) |

| 1 | EtMgBr | Methyl crotonate | CuBr·SMe₂ / Josiphos ligand | 85 | 98 |

| 2 | MeMgBr | Methyl cinnamate | CuCl / TaniaPhos ligand | 92 | 96 |

| 3 | n-BuMgBr | Methyl crotonate | CuBr·SMe₂ / Josiphos ligand | 88 | 97 |

This table presents illustrative data based on analogous reactions and does not represent the specific synthesis of 3-fluoro-3-phenylpentanoic acid.

Biocatalytic Approaches to Hydroxy-Phenylpentanoic Acid Scaffolds

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, with their high chemo-, regio-, and stereoselectivity, can be utilized to produce enantiomerically pure intermediates that can be further elaborated to target molecules like 3-fluoro-3-phenylpentanoic acid.

A key strategy involves the biocatalytic reduction of a prochiral ketone to a chiral alcohol. For instance, a β-ketoester precursor to the hydroxy-phenylpentanoic acid scaffold can be stereoselectively reduced using alcohol dehydrogenases (ADHs). nih.gov These enzymes, often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (NADPH) as a cofactor to deliver a hydride to the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess. nih.gov

Another significant biocatalytic method is the enzymatic resolution of racemic mixtures. mdpi.com Lipases are commonly employed for the kinetic resolution of racemic esters of hydroxy acids. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a racemic ester of 3-hydroxy-3-phenylpentanoic acid could be resolved using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) to yield one enantiomer as the acid and the other as the unreacted ester. mdpi.com

Table 2: Biocatalytic Resolution of Racemic Phenylalkanoic Acid Derivatives

| Entry | Substrate | Enzyme | Reaction Type | Product 1 (ee%) | Product 2 (ee%) |

| 1 | Racemic ethyl 2-phenylpropanoate (B8470279) | Candida rugosa lipase | Hydrolysis | (S)-2-phenylpropanoic acid (>99%) | (R)-ethyl 2-phenylpropanoate (>99%) |

| 2 | Racemic 1-phenylethanol | Pseudomonas cepacia lipase | Transesterification | (R)-1-phenylethyl acetate (>99%) | (S)-1-phenylethanol (>99%) |

| 3 | Racemic 2-phenylcyclohexanol (B1664101) acetate | Porcine liver esterase | Hydrolysis | (1S,2S)-2-phenylcyclohexanol (98%) | (1R,2R)-2-phenylcyclohexanol acetate (97%) |

This table provides examples of biocatalytic resolutions for analogous compounds to illustrate the potential of this methodology.

The resulting chiral hydroxy-phenylpentanoic acid scaffold can then be subjected to a dehydroxyfluorination reaction to introduce the fluorine atom.

Synthetic Pathways to 3-Fluoro-3-phenylpentanoic Acid: Specific Considerations and Innovations

The direct synthesis of 3-fluoro-3-phenylpentanoic acid presents a significant challenge due to the need to introduce a fluorine atom at a tertiary carbon center. Traditional fluorination methods often lack the required selectivity and can lead to a mixture of products or elimination byproducts. pharmtech.com Therefore, innovative synthetic strategies are required.

One potential pathway involves the synthesis of a 3-hydroxy-3-phenylpentanoic acid precursor, as discussed in the biocatalytic section, followed by a nucleophilic dehydroxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this transformation. However, these reactions can be prone to side reactions, including elimination and rearrangement, particularly with tertiary alcohols.

A more modern and potentially cleaner approach would be to utilize recently developed fluorination reagents that are safer and more selective. pharmtech.com For instance, reagents like PyFluor or XtalFluor could offer milder reaction conditions and improved yields for the dehydroxyfluorination step.

Another innovative strategy could involve the direct fluorination of a C-H bond at the tertiary position of a 3-phenylpentanoic acid derivative. While challenging, recent advances in organometallic catalysis have shown promise for the direct fluorination of unactivated C-H bonds. oup.com This would represent a highly atom-economical route to the target molecule.

A retrosynthetic analysis suggests that a key intermediate could be a 3-phenyl-2-pentenoic acid ester. The synthesis could then proceed via an electrophilic fluorination-addition reaction across the double bond. For example, treatment with a source of electrophilic fluorine, such as Selectfluor, in the presence of a nucleophile could potentially lead to the desired 3-fluoro-3-phenylpentanoic acid derivative.

Table 3: Potential Synthetic Routes and Key Considerations for 3-Fluoro-3-phenylpentanoic Acid

| Route | Key Intermediate | Key Reaction | Potential Reagents | Key Considerations |

| 1 | 3-Hydroxy-3-phenylpentanoic acid | Dehydroxyfluorination | DAST, Deoxo-Fluor, PyFluor | Potential for elimination and rearrangement side reactions. Stereochemical inversion. |

| 2 | 3-Phenylpentanoic acid | C-H Fluorination | Organometallic catalyst + F source | Regioselectivity and reactivity of the tertiary C-H bond. |

| 3 | 3-Phenyl-2-pentenoic acid ester | Electrophilic Fluorination | Selectfluor + Nucleophile | Control of regioselectivity and stereoselectivity of the addition. |

This table outlines potential, rather than established, synthetic strategies for the target compound, highlighting the innovative approaches required.

The synthesis of 3-fluoro-3-phenylpentanoic acid and its analogs requires a careful selection of synthetic methodologies to address the challenges associated with the introduction of a fluorine atom at a sterically hindered position. The combination of modern synthetic techniques, including stereoselective conjugate additions, biocatalysis, and innovative fluorination chemistry, provides a powerful toolbox for accessing these valuable compounds.

Chemical Transformations and Derivatization Strategies

Conversion to Amides, Esters, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of 3-fluoro-3-phenylpentanoic acid serves as a versatile handle for the synthesis of a range of derivatives, including amides and esters. These transformations are fundamental in medicinal chemistry and materials science for modulating the compound's physicochemical properties, such as solubility, bioavailability, and binding affinity to biological targets.

Standard protocols for amide bond formation are applicable to 3-fluoro-3-phenylpentanoic acid. These methods typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A more recent and efficient method for amide synthesis from carboxylic acids involves a one-pot deoxyfluorination-amidation process. nih.gov For instance, the use of pentafluoropyridine (B1199360) (PFP) as a deoxyfluorinating agent can convert the carboxylic acid to its corresponding acyl fluoride (B91410) in situ. nih.govacs.org This highly reactive intermediate readily undergoes nucleophilic attack by an amine to form the desired amide. nih.govacs.org This method is advantageous due to its mild reaction conditions and the commercial availability and stability of PFP. nih.gov

Similarly, esterification of 3-fluoro-3-phenylpentanoic acid can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a classic approach. For more sensitive substrates or to achieve higher yields, milder conditions can be employed. The use of dehydrating agents with activating agents, such as the Yamaguchi esterification protocol, or the use of alkylating agents like diazomethane (B1218177) or alkyl halides in the presence of a base, are also viable options. For fluorinated carboxylic acids, specific catalysts have been developed to enhance esterification efficiency. For example, UiO-66-NH2, a zirconium-based metal-organic framework, has been shown to be an effective heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids using methanol. nih.gov

Below is a table summarizing common methods for the synthesis of amides and esters from carboxylic acids, which are applicable to 3-fluoro-3-phenylpentanoic acid.

| Derivative | Reagents and Conditions | General Yield Range | Reference |

| Amides | 1. Carboxylic acid, Amine, DCC, HOBt, in an organic solvent (e.g., DCM, DMF) 2. Carboxylic acid, Amine, EDC, HOBt, in an organic solvent (e.g., DCM, DMF) 3. Carboxylic acid, Pentafluoropyridine, Amine, in a sealed tube at elevated temperatures | Good to Excellent | mdpi.com |

| Esters | 1. Carboxylic acid, Alcohol, Catalytic H₂SO₄ or HCl (Fischer Esterification) 2. Carboxylic acid, Alcohol, DCC, DMAP, in an organic solvent 3. Carboxylic acid, Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), in an organic solvent (e.g., DMF, Acetone) | Moderate to High | psu.edu |

Functionalization for Integration into Complex Molecular Architectures

The strategic functionalization of 3-fluoro-3-phenylpentanoic acid is a key step in its utilization as a building block for the synthesis of more complex and biologically active molecules. The introduction of additional functional groups onto the pentanoic acid backbone can lead to compounds with tailored properties for specific applications, particularly in drug discovery.

A notable example of such functionalization is the synthesis of 4-amino-5-fluoro-3-phenylpentanoic acid derivatives. nih.gov Research by Silverman and Nanavati described the synthesis of the (3R,4R), (3S,4S) and (3R,4S), (3S,4R) diastereomers of 4-amino-5-fluoro-3-phenylpentanoic acid. nih.gov These compounds were designed as potential selective inactivators of γ-aminobutyric acid (GABA) aminotransferase, an important enzyme in the central nervous system. nih.gov

The synthesis of these amino acid analogues highlights the ability to introduce a key functional group, the amino group, at the C4 position of the 3-fluoro-3-phenylpentanoic acid scaffold. This transformation significantly increases the molecular complexity and introduces a chiral center, leading to the formation of diastereomers with distinct biological activities. nih.gov While the synthesized compounds were found to be competitive reversible inhibitors rather than inactivators of GABA aminotransferase, the study demonstrates the principle of using 3-fluoro-3-phenylpentanoic acid as a precursor for more elaborate structures. nih.gov The presence of the phenyl group at the 3-position was shown to confer selectivity for GABA aminotransferase over L-glutamic acid decarboxylase (GAD). nih.gov

This type of functionalization, where new stereocenters and functional groups are introduced, is crucial for creating molecules that can interact specifically with biological targets like enzymes and receptors. researchgate.netontosight.ai The fluorinated amino acid derivatives serve as valuable intermediates for the synthesis of peptides and other pharmaceutically relevant compounds. researchgate.netontosight.ai

| Original Compound | Functionalized Derivative | Key Transformation | Potential Application | Reference |

| 3-Fluoro-3-phenylpentanoic acid scaffold | (3R,4R), (3S,4S)-4-Amino-5-fluoro-3-phenylpentanoic acid | Introduction of an amino group at the C4 position | Selective inhibition of GABA aminotransferase | nih.gov |

| 3-Fluoro-3-phenylpentanoic acid scaffold | (3R,4S), (3S,4R)-4-Amino-5-fluoro-3-phenylpentanoic acid | Introduction of an amino group at the C4 position | Selective inhibition of GABA aminotransferase | nih.gov |

Diversification of Fluorinated Building Blocks through Subsequent Reactions

The chemical structure of 3-fluoro-3-phenylpentanoic acid offers multiple sites for further reactions, allowing for its diversification into a wide array of other valuable fluorinated building blocks. The presence of the carboxylic acid, the phenyl ring, and the carbon-fluorine bond itself provides opportunities for a variety of chemical modifications.

The carboxylic acid group, as discussed previously, can be converted into amides and esters. Furthermore, it can be reduced to a primary alcohol, which can then be subjected to a host of other transformations, such as conversion to halides, ethers, or other functional groups. The reduction of the carboxylic acid to an aldehyde would also open up avenues for further carbon-carbon bond-forming reactions.

The phenyl ring is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or acyl groups can be introduced onto the ring. These substitutions can modulate the electronic properties and steric profile of the molecule, leading to new building blocks with altered reactivity and biological activity. For instance, nitration of the phenyl ring followed by reduction of the nitro group would yield an aminophenyl derivative, providing a handle for further functionalization.

The carbon-fluorine bond in 3-fluoro-3-phenylpentanoic acid is generally stable. However, under specific conditions, reactions involving the C-F bond or the adjacent carbon atoms can be envisioned. For example, elimination of hydrogen fluoride (HF) could potentially lead to an unsaturated derivative, although this would require forcing conditions.

A key strategy for diversification is the synthesis of derivatives with additional functional groups, as exemplified by the preparation of 4-amino-5-fluoro-3-phenylpentanoic acid. nih.gov This transformation not only adds a new functional group but also creates a new chiral center, thereby increasing the diversity of the available building blocks.

The synthesis of various fluorinated building blocks is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. sigmaaldrich.com While specific examples of the diversification of 3-fluoro-3-phenylpentanoic acid are not extensively documented in the literature, the known reactivity of its constituent functional groups provides a clear roadmap for the generation of a library of novel fluorinated compounds.

| Functional Group | Potential Diversification Reactions | Resulting Building Block Type |

| Carboxylic Acid | Reduction to primary alcohol, conversion to aldehyde | Fluorinated alcohols, aldehydes |

| Phenyl Ring | Electrophilic aromatic substitution (nitration, halogenation, acylation) | Substituted aryl fluorinated pentanoic acids |

| Alkyl Chain | Introduction of additional functional groups (e.g., amino group at C4) | Functionalized fluorinated pentanoic acids |

Stereochemical Investigations and Chiral Properties

Analysis of Enantiomeric Purity and Diastereoselectivity

The synthesis of fluorinated molecules with two or more contiguous chiral centers, such as derivatives of 3-fluoro-3-phenylpentanoic acid, presents a significant synthetic challenge, requiring precise control over both enantioselectivity and diastereoselectivity. diva-portal.org Researchers have employed various strategies, including enzymatic resolutions and asymmetric catalysis, to access stereochemically pure isomers.

Kinetic resolution using lipases is a common method for separating enantiomers of chiral carboxylic acids and their esters. almacgroup.com For instance, the enzymatic hydrolysis of racemic ethyl 3-phenylpentanoate, a non-fluorinated analog of the target compound, has been studied. While many hydrolases showed limited activity, a few, such as those from Candida antarctica and Pseudomonas cepacia, demonstrated the ability to selectively hydrolyze one enantiomer, albeit with varying efficiency. almacgroup.com The replacement of a methyl group with an ethyl group at the stereocenter significantly reduces the catalytic activity of many enzymes, highlighting the steric sensitivity of these biocatalytic processes. almacgroup.com

The enantiomeric purity of such compounds is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or through Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. academicjournals.org For example, the enantiomers of 3-hydroxy-3-phenylpentanamide (B136938) have been successfully separated on a Chiralcel OJ column, allowing for the determination of enantiomeric excess (ee) greater than 99%. academicjournals.org

In syntheses that generate two stereocenters, such as in the creation of 4-amino-5-fluoro-3-phenylpentanoic acids, both diastereomeric ratio (dr) and enantiomeric excess (ee) must be controlled. cas.cn Asymmetric hydrogenation is a powerful tool for this purpose. The hydrogenation of vinyl fluorides using chiral iridium catalysts has been shown to produce products with two adjacent stereocenters with excellent diastereoselectivity (>99%) and enantioselectivity (97% ee). diva-portal.org The reaction conditions, particularly the hydrogen pressure, can influence the conversion rate. diva-portal.org

Table 1: Selected Results for Enzymatic Resolution of (±)-Ethyl 3-phenylpentanoate This table is based on data for a non-fluorinated analog to illustrate the principles of enantiomeric purity analysis.

| Entry | Hydrolase Enzyme | Conversion (%) | Enantiomeric Ratio (E) |

|---|---|---|---|

| 1 | Candida antarctica lipase (B570770) B (immob.) | 47 | 10 |

| 2 | Pseudomonas cepacia P1 | 35 | 11 |

| 3 | Pseudomonas cepacia P2 | 34 | 14 |

| 4 | Candida rugosa | 13 | 4 |

| 5 | Aspergillus niger | 12 | 2 |

| 6 | Rhizopus oryzae | 10 | 2 |

Data sourced from studies on ethyl 3-phenylpentanoate. almacgroup.com

Determination of Absolute Configuration in Fluoro-Phenylpentanoic Acid Analogues

Determining the absolute configuration of chiral centers is crucial for understanding structure-activity relationships. For complex molecules like derivatives of 3-fluoro-3-phenylpentanoic acid, this is often accomplished through a combination of X-ray crystallography, NMR spectroscopy, and chemical correlation to compounds of known stereochemistry.

In the context of multi-component reactions that yield complex amino acid derivatives, single-crystal X-ray analysis is the definitive method for elucidating both relative and absolute configurations. mdpi.com For example, the stereochemistry of products from asymmetric Michael additions involving chiral nickel(II) glycinate (B8599266) complexes has been unambiguously confirmed by X-ray crystallography. mdpi.com

For molecules that are difficult to crystallize, NMR-based methods are employed. The configuration of the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue in natural products has been determined by analyzing the proton NMR spectrum of a derivatized form. nih.gov Specifically, the magnitude of the vicinal coupling constants (³JH,H) between protons on adjacent carbons can reveal their relative stereochemistry (syn or anti). For an Ahppa derivative, a large coupling constant (8.3 Hz) confirmed an anti relationship between the C3-hydroxyl and C4-amino groups. nih.gov

Chemical derivatization, such as the advanced Marfey's method, is another powerful technique used to establish the absolute configuration of amino acid constituents. nih.govfrontiersin.org This involves hydrolyzing the parent molecule and reacting the resulting amino acids with a chiral derivatizing agent, (1-fluoro-2,4-dinitrophenyl)-5-leucinamide (FDLA), followed by HPLC analysis to compare with authentic standards. nih.govfrontiersin.org

For fluorinated compounds specifically, the absolute configuration of products from asymmetric hydrogenations has been confirmed by chemical transformation into known compounds. diva-portal.org This correlative method provides robust evidence for the stereochemical outcome of a reaction.

Conformational Analysis and Stereoelectronic Effects of Fluorine Substitution

The substitution of hydrogen with fluorine has profound stereoelectronic consequences that influence molecular conformation. core.ac.uk Fluorine is the most electronegative element, leading to strong dipole moments and the potential for unusual non-covalent interactions. Its small size means it imparts minimal steric bulk, allowing it to function as a subtle probe of the electronic environment. core.ac.uk

The conformational behavior of fluorinated molecules is often studied using NMR spectroscopy, particularly ¹⁹F NMR, in conjunction with computational modeling. nsf.govchemrxiv.orgnih.gov ¹⁹F NMR is a sensitive technique because the chemical shift of the fluorine nucleus is highly dependent on its local electronic environment, which is dictated by the molecule's conformation. nih.govresearchgate.net In flexible systems, distinct conformers can often be observed and quantified by deconvoluting the NMR spectra. nsf.govchemrxiv.org

In acyclic systems, the gauche effect is a key stereoelectronic principle where a conformation with adjacent electronegative substituents oriented gauche (60° dihedral angle) to each other is favored over the anti (180°) conformation. The presence of a fluorine atom can stabilize specific rotamers through hyperconjugation and electrostatic interactions. For instance, the interaction between the C-F bond and a neighboring sigma-antibonding orbital (σ*) can lead to a preference for specific torsional angles. core.ac.uk In enzymatic reactions, these stereoelectronic effects can be significant; the reduction of a 3-fluorinated substrate by a reductase enzyme showed a preference for forming the axial alcohol, consistent with an Anh-Eisenstein model where the trajectory of the nucleophilic attack is influenced by the orbital alignment of the electronegative fluorine atom. core.ac.uk

In cyclic systems like fluorinated piperidines, the position of the fluorine atom affects the ¹JC–F coupling constant, which is modulated by dipolar interactions and hyperconjugative effects involving the nitrogen lone pair. researchgate.net For flexible molecules in solution, NMR spectroscopy in weakly ordering media can provide detailed information on torsional distributions around bonds, revealing the populations of different conformers. nih.gov Studies on fluorinated biaryls have shown that the fluorine atom's position relative to other functional groups defines the stability of cis and trans type conformers. nih.gov

Computational Chemistry and Reaction Mechanism Elucidation

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Characterization

Quantum chemical calculations are a cornerstone in the theoretical investigation of chemical reactions, offering a lens into the energetic landscapes of reaction pathways. For 3-Fluoro-3-phenylpentanoic acid, methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface of its reactions, identifying the most probable routes from reactants to products. These calculations are crucial for characterizing the transition states—the fleeting, high-energy structures that dictate the kinetics of a chemical transformation.

A common application of these computational tools is the study of esterification reactions. By modeling the interaction of 3-Fluoro-3-phenylpentanoic acid with an alcohol, researchers can predict the activation energies and geometries of the transition states. For instance, calculations might reveal the precise bond lengths and angles at the peak of the energy barrier, providing a static picture of this critical point in the reaction. The choice of functional, such as B3LYP, and basis set, for example, 6-311+G(d,p), is critical for obtaining accurate results that correlate well with experimental data.

Table 1: Calculated Activation Energies for the Esterification of 3-Fluoro-3-phenylpentanoic acid with Methanol

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | PCM (Methanol) | 25.4 |

| DFT (M06-2X) | 6-311+G(d,p) | SMD (Methanol) | 23.8 |

This table presents hypothetical data for illustrative purposes.

Furthermore, these quantum chemical approaches allow for the investigation of reaction mechanisms that are difficult to probe experimentally. The elucidation of intricate multi-step reactions, including the identification of intermediate species and their relative stabilities, is a significant advantage of computational analysis.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvent Effects

While quantum chemical calculations provide detailed information about individual molecules and their reaction pathways, molecular dynamics (MD) simulations offer a dynamic perspective on how 3-Fluoro-3-phenylpentanoic acid behaves in a condensed phase, such as in a solvent. These simulations model the movement of every atom in the system over time, governed by a set of classical mechanics equations known as a force field.

The choice of force field, such as AMBER or CHARMM, is crucial for the accuracy of MD simulations. These force fields are parameterized to reproduce experimental properties of molecules, but specific parameters for novel compounds like 3-Fluoro-3-phenylpentanoic acid may need to be developed and validated.

Table 2: Simulated Solvent Accessible Surface Area (SASA) of Different Moieties of 3-Fluoro-3-phenylpentanoic acid in Water

| Molecular Moiety | Average SASA (Ų) |

|---|---|

| Carboxylic Acid | 65.2 |

| Phenyl Group | 110.5 |

| Fluorine Atom | 15.8 |

This table presents hypothetical data for illustrative purposes.

These simulations can also shed light on the conformational preferences of the molecule in solution. The flexibility of the pentanoic acid chain and the rotation around the C-C bonds are influenced by both intramolecular forces and interactions with the solvent, all of which can be monitored and analyzed through MD trajectories.

Theoretical Studies on the Electronic and Steric Influence of Fluorine on Reactivity

The presence of a fluorine atom at a tertiary carbon in 3-Fluoro-3-phenylpentanoic acid has profound electronic and steric consequences that are well-suited for investigation through theoretical studies. researchgate.net The high electronegativity of fluorine results in a strong inductive effect, withdrawing electron density from the adjacent carbon atoms. This electronic perturbation can significantly impact the acidity of the carboxylic acid group. Quantum chemical calculations can quantify this effect by computing the pKa of the acid, often showing a decrease in the pKa value compared to its non-fluorinated analog due to the stabilization of the carboxylate anion. researchgate.net

Table 3: Calculated pKa Values for 3-Phenylpentanoic acid and its Fluorinated Derivative

| Compound | Computational Method | Calculated pKa |

|---|---|---|

| 3-Phenylpentanoic acid | DFT/SMD | 4.85 |

This table presents hypothetical data for illustrative purposes.

From a steric perspective, the fluorine atom, while relatively small, contributes to the steric bulk around the tertiary carbon. This can influence the accessibility of the adjacent functional groups to incoming reagents. Theoretical models can be used to calculate steric parameters and to visualize the steric hindrance around the reactive centers of the molecule. Conformational analysis through computational methods can reveal how the steric demands of the fluorine and phenyl groups influence the preferred three-dimensional structure of the molecule, which in turn affects its reactivity. The interplay between the gauche and anti conformations around the C2-C3 bond, for example, can be energetically evaluated to predict the most stable rotamers in different environments.

Research Applications and Interdisciplinary Relevance

Utility as Advanced Synthetic Building Blocks and Chiral Synthons

Fluorinated organic molecules, including the 3-Fluoro-3-phenylpentanoic acid scaffold, are considered highly valuable synthetic building blocks in medicinal and materials chemistry. sigmaaldrich.com The introduction of fluorine can modulate a molecule's stability, reactivity, acidity, and lipophilicity. sigmaaldrich.com These compounds serve as foundational materials for constructing more complex molecules, including pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance biological activity. sigmaaldrich.comossila.com

The synthesis strategy based on fluorinated building blocks remains a dominant approach in drug discovery. nih.gov The development of methods to create these building blocks, especially chiral fluorine-containing ones, is a significant area of research. nih.gov For instance, the synthesis of specific stereoisomers of related compounds, such as aryl fluoroalkyl sulfones derived from amino acids, highlights the utility of such scaffolds as chiral synthons for creating enantiomerically pure molecules.

The unique properties conferred by the carbon-fluorine bond are leveraged to fine-tune the characteristics of target molecules. ossila.com Due to its high electronegativity and small atomic radius, fluorine can act as a bioisostere of a hydroxyl group, altering electronic properties while causing minimal steric disruption. researchgate.net This makes fluorinated building blocks like 3-Fluoro-3-phenylpentanoic acid instrumental in the rational design of novel compounds with tailored functions.

Explorations in Molecular Recognition and Enzyme Modulation (Focus on mechanistic insights)

The introduction of fluorine into a molecule can profoundly influence its interaction with biological macromolecules. Fluorinated compounds are pivotal in studying molecular recognition and modulating enzyme activity due to the unique properties of the fluorine atom.

The three-dimensional arrangement of atoms (stereochemistry) is critical for a molecule's biological function. Research on derivatives of fluoro-phenylpentanoic acid demonstrates that biological targets, such as enzymes, can exhibit strong stereoselectivity. For example, different stereoisomers of 4-amino-5-fluoro-3-phenylpentanoic acid were synthesized and evaluated as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov These isomers, specifically (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid, were shown to bind to the enzyme's active site, indicating that the enzyme recognizes and interacts with these specific spatial configurations. nih.gov This stereoselective recognition is fundamental to designing drugs with high specificity and reduced off-target effects.

Fluorinated organic molecules can inhibit enzymes through various mechanisms, most notably as competitive inhibitors that vie with the natural substrate for the enzyme's active site. The fluorine atom enhances binding affinity through favorable hydrophobic interactions and halogen bonding, allowing the fluorinated analogue to outcompete the endogenous substrate.

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-AT). nih.gov Inhibition of GABA-AT can raise GABA levels in the brain, which is a therapeutic strategy for conditions like epilepsy. nih.govdigitellinc.com

Studies on 4-amino-5-fluoro-3-phenylpentanoic acid, a close analogue of the subject compound, have shown it to be a competitive reversible inhibitor of GABA-AT. nih.gov Unlike some inhibitors that cause time-dependent inactivation, this compound reversibly binds to the enzyme's active site. nih.gov The research indicated that while the compound binds effectively, a key proton removal step in the catalytic cycle does not occur, thus inhibiting the enzyme's function without leading to its permanent inactivation. nih.gov The presence of the phenyl group at the 3-position was found to be crucial for conferring selective inhibition of GABA-AT over another enzyme, L-glutamic acid decarboxylase (GAD). nih.gov

| Compound | Enzyme | Inhibition Type | Ki (Inhibition Constant) | Natural Substrate Km |

|---|---|---|---|---|

| (3R,4R),(3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid (1a) | GABA Aminotransferase (GABA-AT) | Competitive, Reversible | Smaller than Km for GABA | Data for GABA |

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. nih.gov The unique electronic properties of fluorine can significantly impact a molecule's binding affinity and selectivity for its target. researchgate.net

Enhanced Binding Affinity : The highly electronegative fluorine atom creates a strong C-F bond dipole. This can lead to favorable dipole-dipole or electrostatic interactions within the often hydrophobic binding pockets of proteins, enhancing binding affinity. nih.gov

Increased Lipophilicity : Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access its target. This also affects hydrophobic interactions between the drug and its receptor. scispace.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase the half-life and bioavailability of a drug. researchgate.net

Conformational Control : The presence of fluorine can influence the preferred conformation (shape) of a molecule. This conformational constraint can "lock" the molecule into a shape that is optimal for binding to its target receptor, thereby increasing potency and selectivity. nih.gov

In the case of the GABA-AT inhibitor 4-amino-5-fluoro-3-phenylpentanoic acid, the incorporation of the phenyl group at the 3-position conferred selectivity for GABA-AT over GAD, demonstrating how structural modifications around the core scaffold can fine-tune biological activity. nih.gov

Understanding the structural basis of how a molecule interacts with its target is key to rational drug design. X-ray crystallography and molecular modeling studies provide atomic-level insights into these interactions. While specific structural data for 3-fluoro-3-phenylpentanoic acid with a target is not detailed, studies on other fluorinated substrates provide a clear model for its potential behavior.

For example, structural analysis of the enzyme fluoroacetyl-CoA thioesterase (FlK) reveals how it achieves specificity for its fluorinated substrate. nih.govnih.gov The enzyme's active site contains an arginine residue (Arg120) positioned to interact specifically with the fluorine atom of the substrate. nih.govnih.gov This interaction is deemed essential for the correct positioning of the substrate within the active site, allowing catalysis to occur. nih.gov This provides a clear structural rationale for the enzyme's inability to process the non-fluorinated analogue, acetyl-CoA. nih.gov This principle, where a specific amino acid residue forms a crucial interaction with the fluorine atom, likely underlies the enhanced affinity and selectivity observed in other fluorinated inhibitors, including derivatives of 3-fluoro-3-phenylpentanoic acid. nih.gov

Inhibition Mechanisms of Enzyme Systems by Fluorinated Analogues

Radiochemical Synthesis for Positron Emission Tomography (PET) Research

The introduction of a fluorine atom into a biologically active molecule makes it a candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a cornerstone of PET imaging. The relatively long half-life of ¹⁸F (109.7 minutes) allows for multi-step synthesis and longer imaging sessions, which is advantageous for tracking physiological processes. While the radiochemical synthesis of [¹⁸F]3-Fluoro-3-phenylpentanoic acid has not been specifically described in the available literature, the synthesis of other ¹⁸F-labeled tracers provides a roadmap for how it might be achieved.

Typically, the synthesis of ¹⁸F-labeled PET tracers involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. For a molecule like 3-Fluoro-3-phenylpentanoic acid, a precursor would be required where the fluorine position is occupied by a suitable leaving group, such as a nitro group, a trimethylammonium group, or a halogen. The radiosynthesis would then proceed by reacting this precursor with [¹⁸F]fluoride, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Several fluorinated compounds with structural similarities have been successfully radiolabeled and evaluated as PET imaging agents. For instance, various ¹⁸F-labeled amino acid analogs are used for tumor imaging. The preclinical evaluation of 3-l- and 3-d-[¹⁸F]fluorophenylalanines has shown their potential as alternatives to established tracers like [¹⁸F]FET for visualizing tumors. nih.govresearchgate.net These tracers accumulate in neoplastic tissues due to the upregulation of amino acid transporters in cancer cells. nih.govresearchgate.net Given its structure as a phenyl-containing carboxylic acid, [¹⁸F]3-Fluoro-3-phenylpentanoic acid could potentially be explored as a PET tracer for imaging metabolic processes, such as fatty acid metabolism, or for tumor imaging, assuming it exhibits favorable biological uptake and distribution.

Below is a table of representative ¹⁸F-labeled PET tracers with structural or functional similarities that could inform the potential development of [¹⁸F]3-Fluoro-3-phenylpentanoic acid.

| Radiotracer Name | Precursor Type | Synthesis Method | Key Application |

| [¹⁸F]FS1P1 | Nitroarene | Nucleophilic Aromatic Substitution | Imaging Sphingosine-1-Phosphate Receptor 1 nih.gov |

| [¹⁸F]FluoFAPI | Stannane | Copper-Mediated Fluorination | Fibroblast Activation Protein Imaging nih.gov |

| trans-3,4-[¹⁸F]-DFACPC | Triflate | Nucleophilic Aliphatic Substitution | Amino Acid Transport Imaging nih.gov |

| [¹⁸F]-FLT | Nosylate | Nucleophilic Aliphatic Substitution | Cellular Proliferation Imaging researchgate.net |

| 3-l- and 3-d-[¹⁸F]FPhe | Boronic ester | Copper-Mediated Fluorination | Amino Acid Transport/Tumor Imaging nih.gov |

Contributions to Material Science and Electrolyte Design

In the realm of material science, fluorinated carboxylic acids and their derivatives are gaining attention as additives for electrolytes in lithium-ion batteries (LIBs). The presence of fluorine can significantly modify the properties of the electrolyte, such as ionic conductivity, electrochemical stability, and the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.

The electron-withdrawing nature of the fluorine atom in 3-Fluoro-3-phenylpentanoic acid could influence the electrochemical stability of the electrolyte and its interaction with the electrode surfaces. The phenyl group also adds a bulky, non-polar component that could affect the solubility and mobility of ions within the electrolyte. These structural features suggest that it could be a candidate for investigation as a novel electrolyte additive.

The table below summarizes the observed effects of some fluorinated additives on electrolyte properties, providing a basis for speculating on the potential role of 3-Fluoro-3-phenylpentanoic acid.

| Fluorinated Additive Type | Effect on Li⁺ Solvation | Impact on SEI Layer | Overall Battery Performance |

| Fluorinated Carbonates | Enhances Li⁺ transport | Forms a stable, F-containing SEI | Improved cycling stability and high-voltage performance rsc.org |

| Fluorinated Ethers | Weakens Li⁺-solvent interaction | Can lead to a more uniform SEI | Enhanced rate capability |

| Fluorinated Carboxylic Acid Esters | Modifies Li⁺ solvation shell | Contributes to a robust SEI | Improved low-temperature performance acs.org |

Future Prospects for 3-Fluoro-3-phenylpentanoic Acid in Chemical and Biological Sciences

The future of 3-Fluoro-3-phenylpentanoic acid in scientific research appears promising, with potential applications spanning from diagnostic imaging to energy storage. Based on the characteristics of structurally related compounds, several avenues for future investigation can be envisioned.

In the field of radiochemistry and PET imaging , the primary future prospect is the development of [¹⁸F]3-Fluoro-3-phenylpentanoic acid as a novel PET tracer. Research could focus on:

Developing a robust radiosynthesis protocol: This would involve designing a suitable precursor and optimizing the ¹⁸F-labeling conditions to achieve high radiochemical yield and purity.

Preclinical evaluation: In vitro and in vivo studies in animal models would be necessary to assess its biological behavior, including its uptake mechanism, biodistribution, and potential as an imaging agent for specific diseases, such as cancer or neurological disorders. The lipophilicity of perfluoroalkyl carboxylates has been shown to be significant for their membrane permeability, a critical factor for the design of effective therapeutic and diagnostic agents. nih.gov

In material science , the exploration of 3-Fluoro-3-phenylpentanoic acid and its derivatives as electrolyte additives for next-generation batteries presents an exciting frontier. Future research could entail:

Electrochemical characterization: Investigating the impact of this compound on the ionic conductivity, electrochemical stability window, and SEI formation in lithium-ion and other battery chemistries.

Computational modeling: Using molecular dynamics simulations to understand how 3-Fluoro-3-phenylpentanoic acid interacts with lithium ions and electrode surfaces at an atomic level, which can guide the design of improved electrolytes. The use of fluorine-free electrolytes is also an area of growing interest for developing greener and more sustainable lithium-ion batteries. mdpi.com

The interdisciplinary nature of the potential applications of 3-Fluoro-3-phenylpentanoic acid underscores the importance of continued research into the synthesis and properties of novel fluorinated organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.